5-(furan-2-yl)-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}-1,2-oxazole-3-carboxamide
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Overview
Description
5-(furan-2-yl)-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}-1,2-oxazole-3-carboxamide is a complex organic compound that features a furan ring, a thiomorpholine moiety, and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(furan-2-yl)-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}-1,2-oxazole-3-carboxamide typically involves multi-step organic reactions. The starting materials often include furan derivatives, thiomorpholine, and oxazole precursors. The synthetic route may involve:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the thiomorpholine moiety: This step may involve nucleophilic substitution reactions where thiomorpholine is introduced to the furan ring.
Formation of the oxazole ring: This can be accomplished through cyclization reactions involving oxazole precursors.
Coupling reactions: The final step involves coupling the furan-thiomorpholine intermediate with the oxazole derivative under specific conditions such as the presence of coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
5-(furan-2-yl)-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under oxidative conditions.
Reduction: The oxazole ring can be reduced to form dihydrooxazole derivatives.
Substitution: The thiomorpholine moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Furanones and other oxidized derivatives.
Reduction: Dihydrooxazole derivatives.
Substitution: Various substituted thiomorpholine derivatives.
Scientific Research Applications
5-(furan-2-yl)-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}-1,2-oxazole-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound can be used in the development of new materials with unique properties, such as conductive polymers or advanced coatings.
Mechanism of Action
The mechanism of action of 5-(furan-2-yl)-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. The furan and oxazole rings can participate in π-π stacking interactions, while the thiomorpholine moiety can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
- 5-(furan-2-yl)-N-{[4-(morpholin-4-yl)oxan-4-yl]methyl}-1,2-oxazole-3-carboxamide
- 5-(furan-2-yl)-N-{[4-(piperidin-4-yl)oxan-4-yl]methyl}-1,2-oxazole-3-carboxamide
Uniqueness
The presence of the thiomorpholine moiety in 5-(furan-2-yl)-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}-1,2-oxazole-3-carboxamide distinguishes it from similar compounds. This moiety can enhance the compound’s ability to form hydrogen bonds and interact with biological targets, potentially leading to unique biological activities and applications.
Properties
IUPAC Name |
5-(furan-2-yl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O4S/c22-17(14-12-16(25-20-14)15-2-1-7-24-15)19-13-18(3-8-23-9-4-18)21-5-10-26-11-6-21/h1-2,7,12H,3-6,8-11,13H2,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQEAZKBYNAGEHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)C2=NOC(=C2)C3=CC=CO3)N4CCSCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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